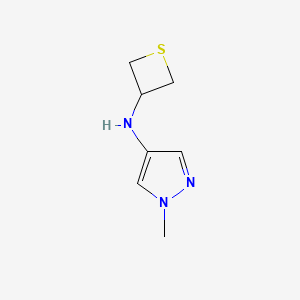![molecular formula C12H12BrNO B15276596 3-bromo-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B15276596.png)
3-bromo-N-[1-(furan-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-[1-(furan-2-yl)ethyl]aniline is an organic compound with the molecular formula C12H12BrNO It features a bromine atom attached to the benzene ring, an aniline group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting brominated intermediate is then reacted with furan-2-yl ethylamine under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(furan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives.
Reduction Reactions: The nitro group in aniline derivatives can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted aniline derivatives.
Oxidation: Formation of furan-2-carboxylic acid and related compounds.
Reduction: Formation of 3-bromo-N-[1-(furan-2-yl)ethyl]amine.
Scientific Research Applications
3-bromo-N-[1-(furan-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-[1-(furan-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and furan ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromofuran: Shares the bromine and furan moieties but lacks the aniline group.
N-(furan-2-ylmethyl)aniline: Similar structure but without the bromine atom.
3-bromoaniline: Contains the bromine and aniline groups but lacks the furan ring.
Uniqueness
3-bromo-N-[1-(furan-2-yl)ethyl]aniline is unique due to the combination of the bromine atom, aniline group, and furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12BrNO |
|---|---|
Molecular Weight |
266.13 g/mol |
IUPAC Name |
3-bromo-N-[1-(furan-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H12BrNO/c1-9(12-6-3-7-15-12)14-11-5-2-4-10(13)8-11/h2-9,14H,1H3 |
InChI Key |
MRCKLKUSFSWRHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CO1)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


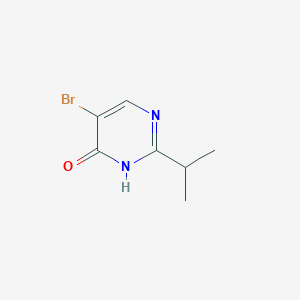
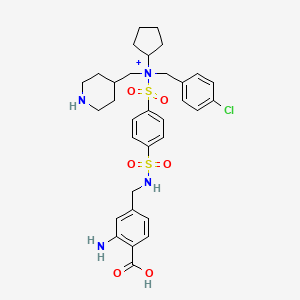
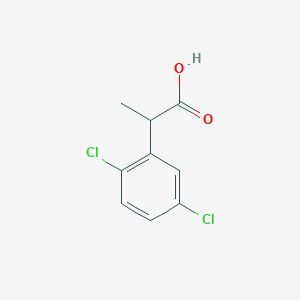

![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
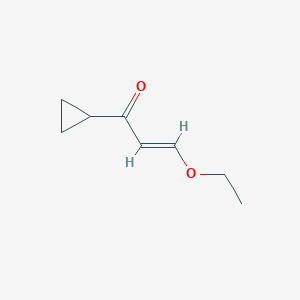
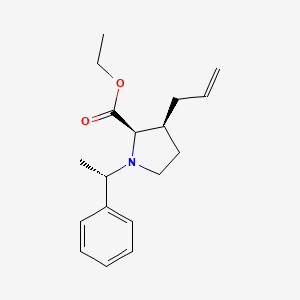
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
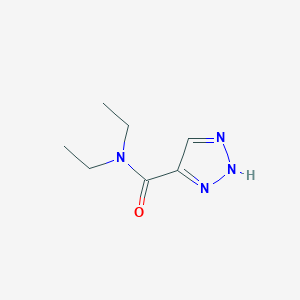

![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid](/img/structure/B15276569.png)


